molecular formula C7H5FN2O4 B062299 2-Amino-5-fluoro-3-nitrobenzoic acid CAS No. 177960-62-2

2-Amino-5-fluoro-3-nitrobenzoic acid

Cat. No. B062299
Key on ui cas rn: 177960-62-2
M. Wt: 200.12 g/mol
InChI Key: PJWWMVQRAZJKGT-UHFFFAOYSA-N
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Patent
US08846947B2

Procedure details

2-Amino-5-fluoro-3-nitrobenzoic acid (142; 0.73 g) was dissolved into methanol (10 mL). To this solution was added 5% Pd/C (0.1 g). The resulting reaction mixture was stirred at room temperature under 1 atm of hydrogen for 18 h and then filtered through a pad of Celite. The filtrate was concentrated under reduced pressure to afford 2,3-diamino-5-fluorobenzoic acid 143 as a brown solid (0.59 g, 95%).
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([N+:11]([O-])=O)=[CH:9][C:8]([F:14])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[H][H]>[Pd].CO>[NH2:1][C:2]1[C:10]([NH2:11])=[CH:9][C:8]([F:14])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
0.73 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C=C1[N+](=O)[O-])F
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)O)C=C(C=C1N)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.59 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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